Cas no 192883-16-2 (Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-)
![Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- structure](https://ja.kuujia.com/scimg/cas/192883-16-2x500.png)
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]hexanamide
- CHEBI:216837
- N-(3-Hydroxyhexanoyl)homoserine lactone
- 192883-16-2
- SCHEMBL7766868
- 3-Hydroxy-hexanoyl-L-homoserine lactone, min. 98% (3-OH-C6-L-Hsl)
- 3-Hydroxy-hexanoyl-L-homoserine lactone
- MFCD30596559
- Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
- 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)hexanamide
- DTXSID50741734
- 3-Hydroxy-butanoyl-L-homoserine lactone
-
- MDL: MFCD30596559
- インチ: InChI=1S/C10H17NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h7-8,12H,2-6H2,1H3,(H,11,13)/t7?,8-/m0/s1
- InChIKey: CRCIHGGZGGATGM-MQWKRIRWSA-N
- ほほえんだ: CCCC(CC(=O)NC1CCOC1=O)O
計算された属性
- せいみつぶんしりょう: 215.11575802g/mol
- どういたいしつりょう: 215.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB470989-25 mg |
3-Hydroxy-hexanoyl-L-homoserine lactone, 98% (3-OH-C6-L-Hsl); . |
192883-16-2 | 98% | 25mg |
€292.60 | 2023-07-18 | |
abcr | AB470989-5mg |
3-Hydroxy-hexanoyl-L-homoserine lactone, 98% (3-OH-C6-L-Hsl); . |
192883-16-2 | 98% | 5mg |
€97.90 | 2025-02-19 | |
A2B Chem LLC | AB14419-5mg |
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
192883-16-2 | 5mg |
$199.00 | 2024-04-20 | ||
abcr | AB470989-5 mg |
3-Hydroxy-hexanoyl-L-homoserine lactone, 98% (3-OH-C6-L-Hsl); . |
192883-16-2 | 98% | 5mg |
€97.90 | 2023-07-18 | |
A2B Chem LLC | AB14419-25mg |
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- |
192883-16-2 | 25mg |
$435.00 | 2024-04-20 | ||
abcr | AB470989-25mg |
3-Hydroxy-hexanoyl-L-homoserine lactone, 98% (3-OH-C6-L-Hsl); . |
192883-16-2 | 98% | 25mg |
€292.60 | 2025-02-19 |
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- 関連文献
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Emily R. Brown,Marisa R. Cepeda,Samantha J. Mascuch,Kelsey L. Poulson-Ellestad,Julia Kubanek Nat. Prod. Rep. 2019 36 1093
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-に関する追加情報
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]- and CAS No. 192883-16-2: A Comprehensive Overview in Modern Chemical Research
Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-, is a compound of significant interest in the field of chemical and biomedical research. This compound, identified by its unique chemical structure and designated by the CAS number 192883-16-2, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry. The intricate molecular framework of this amide derivative, featuring a hydroxyl group and a (3S)-tetrahydro-2-oxo-3-furanyl moiety, positions it as a candidate for further exploration in drug discovery and molecular design.
The structural complexity of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-, makes it a fascinating subject for researchers aiming to develop novel therapeutic agents. The presence of the (3S)-tetrahydro-2-oxo-3-furanyl group suggests potential interactions with biological targets, which could be exploited for medicinal chemistry applications. This feature is particularly intriguing given the increasing emphasis on enantiopure compounds in drug development, where stereochemistry plays a crucial role in efficacy and safety.
In recent years, there has been a surge in research focused on amide derivatives due to their versatility and biological activity. Amides are well-known for their role as pharmacophores in numerous drugs, offering a balance between lipophilicity and hydrophilicity that enhances bioavailability and target binding. The specific modification of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-, with a hydroxyl group further extends its potential utility, as hydroxyl-containing compounds often exhibit enhanced solubility and metabolic stability.
The CAS number 192883-16-2 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and databases. This standardized nomenclature is essential for ensuring accurate communication among researchers and for tracking the compound's usage in various studies. The systematic naming convention adheres to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), ensuring consistency and clarity in chemical descriptions.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-. Molecular modeling techniques allow researchers to predict the compound's interactions with biological targets with high precision. These simulations can guide the design of analogs with improved properties, such as enhanced binding affinity or selectivity. The integration of machine learning algorithms further accelerates this process by identifying promising candidates from large datasets.
The synthesis of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-, presents both challenges and opportunities for synthetic chemists. The synthesis must be carefully planned to ensure high yield and purity while maintaining the stereochemical integrity of the (3S)-tetrahydro-2-oxo-3-furanyl group. Advances in asymmetric synthesis have provided new tools for constructing complex molecules with high enantioselectivity. These methods are particularly valuable for producing enantiopure compounds like Hexanamide, which are often required for pharmaceutical applications.
The biological activity of Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furyl-] has been explored in several preclinical studies. These investigations have revealed potential interactions with various biological pathways, suggesting multiple therapeutic applications. For instance, the hydroxyl group may participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the (3S)-tetrahydro-2-oxo-3-furyl moiety could influence pharmacokinetic properties by affecting solubility and metabolic clearance.
The role of natural products inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their modified analogs. The furanyl group in Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furyl-], echoes this trend by providing a bio-inspired scaffold that may interact favorably with biological targets. Such scaffolds often exhibit rich structural diversity and functional complexity, making them valuable starting points for medicinal chemistry programs.
In conclusion, Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furyl-] (CAS No.192883-) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs aimed at developing novel therapeutic agents. As research continues to uncover new applications for amide derivatives like this one, its importance is likely to grow within the chemical and biomedical communities.
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